
N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs and potential biological activities. For instance, compounds with acridine and benzotriazole moieties have been studied for their antitumor and antiemetic properties, respectively . These studies provide a context for understanding the potential applications of the compound , although its specific properties and activities would need to be determined experimentally.
Synthesis Analysis
The synthesis of related compounds typically involves the coupling of appropriate amines with key intermediates in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . While the exact synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide is not detailed, similar methodologies could potentially be applied, with the selection of suitable starting materials and intermediates being crucial for the successful synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide often plays a significant role in their biological activity. For example, structural modifications on the amide bond and alkyl chain of a dopamine D(4) receptor ligand affected its receptor affinity . The presence of specific functional groups and the overall three-dimensional conformation of the molecule can influence its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups. For instance, the amide bond is a key site for structural modifications, which can alter the binding profile of the molecule to various receptors . The presence of methoxy groups and other substituents can also affect the molecule's reactivity and its ability to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the quantitation of an antitumor agent in plasma required a method sensitive enough to detect low concentrations, indicating the importance of analytical techniques in understanding these properties . The physical and chemical properties of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide would need to be characterized through similar analytical methods to determine its suitability for further development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Imaging Agents for Neurotransmitter Systems
One study highlighted the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of a known compound, demonstrating their potential as PET radioligands. These compounds showed high affinity and selectivity for 5-HT1A receptors, suggesting their utility in imaging studies related to neuropsychiatric disorders (García et al., 2014).
Antitumor Activity
Another area of research involves the examination of indole and pyridazine derivatives for their antitumor properties. For instance, acridine and pyridine derivatives have been synthesized and studied for their in vitro and in vivo antileukemic activity, showcasing the potential of these compounds in cancer therapy (Rewcastle et al., 1986).
Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting the potential for these compounds in targeted cancer therapy (Schroeder et al., 2009).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of related compounds. For example, N-substituted-(indol-3-yl)carboxamides and derivatives have been evaluated for their anti-inflammatory activity, with certain alkyl chain modifications leading to moderate to high activity. This suggests potential applications in treating inflammation and pain (Duflos et al., 2001).
Wirkmechanismus
Target of Action
N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide is a complex compound that interacts with multiple targets. It’s known that indole derivatives, which are part of the compound’s structure, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Pharmacokinetics
It’s known that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-7-6-14(19-20-15)16(21)17-9-8-11-10-18-13-5-3-2-4-12(11)13/h2-7,10,18H,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIUSFLKAFIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

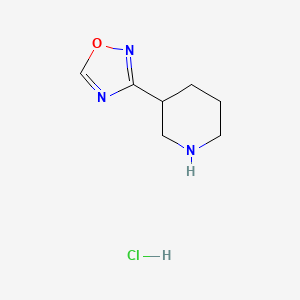



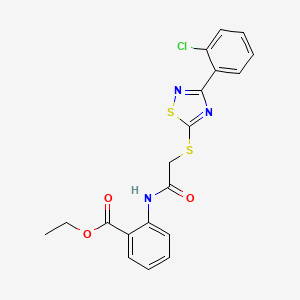


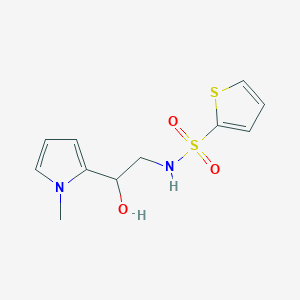
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)
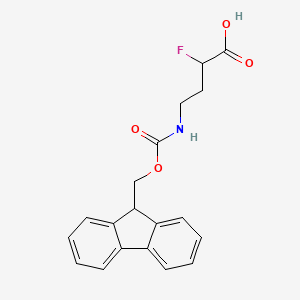
![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)
![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)
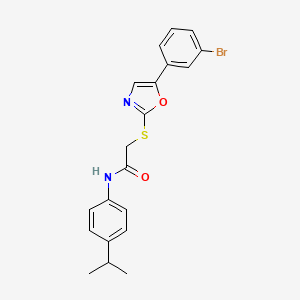
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)